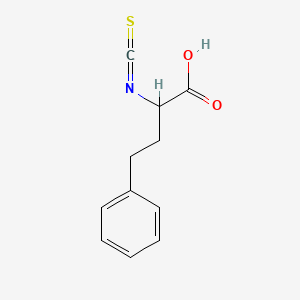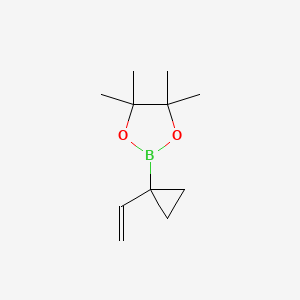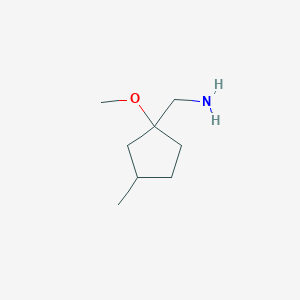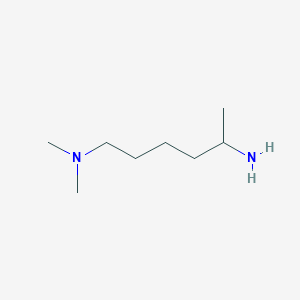
n1,n1-Dimethylhexane-1,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n1,n1-Dimethylhexane-1,5-diamine: is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n1,n1-Dimethylhexane-1,5-diamine typically involves the reaction of hexane-1,5-diamine with methylating agents. One common method is the methylation of hexane-1,5-diamine using formaldehyde and formic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the dimethylated product.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and better control over reaction conditions.
化学反应分析
Types of Reactions: n1,n1-Dimethylhexane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
科学研究应用
Chemistry: n1,n1-Dimethylhexane-1,5-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a ligand in the formation of metal complexes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
作用机制
The mechanism of action of n1,n1-Dimethylhexane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific catalytic or inhibitory properties. These interactions are crucial in various biochemical pathways and industrial processes.
相似化合物的比较
n1,n1-Dimethylhexane-1,6-diamine: Similar structure but with the amine groups positioned differently.
n,n’-Dimethylethylenediamine: A shorter chain diamine with similar functional groups.
Dimethylaminopropylamine: Another diamine with a different chain length and structure.
Uniqueness: n1,n1-Dimethylhexane-1,5-diamine is unique due to its specific chain length and the position of the amine groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industrial processes.
属性
分子式 |
C8H20N2 |
|---|---|
分子量 |
144.26 g/mol |
IUPAC 名称 |
1-N,1-N-dimethylhexane-1,5-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(9)6-4-5-7-10(2)3/h8H,4-7,9H2,1-3H3 |
InChI 键 |
IQIRDGDKPJDLTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCN(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



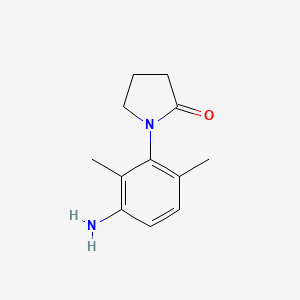
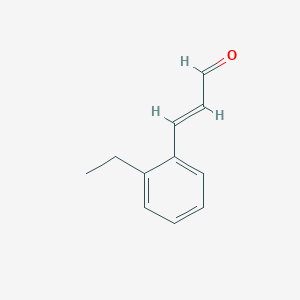
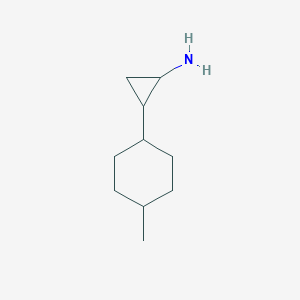



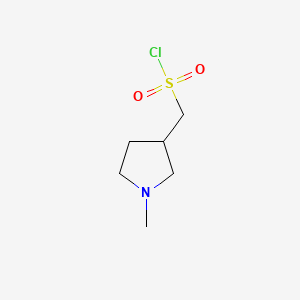
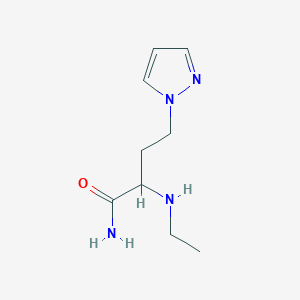
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
